molecular formula C9H6N4O B13676707 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile

3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile

Cat. No.: B13676707
M. Wt: 186.17 g/mol
InChI Key: DLKHQKKPQBBWKL-UHFFFAOYSA-N
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Description

3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound that features an imidazo-pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-acetylimidazo[1,2-a]pyridine with a nitrile source under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridazine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it might act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Pyridazine derivatives
  • Pyridazinone derivatives

Comparison: Compared to other similar compounds, 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile is unique due to its specific substitution pattern and the presence of both acetyl and nitrile groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

3-acetylimidazo[1,2-b]pyridazine-6-carbonitrile

InChI

InChI=1S/C9H6N4O/c1-6(14)8-5-11-9-3-2-7(4-10)12-13(8)9/h2-3,5H,1H3

InChI Key

DLKHQKKPQBBWKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1N=C(C=C2)C#N

Origin of Product

United States

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